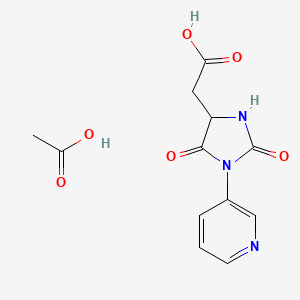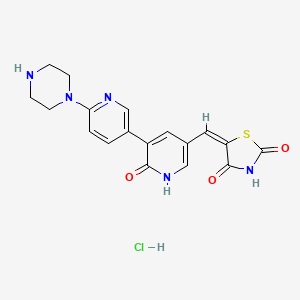
Protein kinase inhibitors 1 hydrochloride
Overview
Description
Protein kinase inhibitor 1 (hydrochloride) is a potent inhibitor of homeodomain-interacting protein kinase 2 (HIPK2), with an IC50 value of 74 nM for HIPK2 and 136 nM for HIPK1 . This compound is widely used in scientific research due to its ability to selectively inhibit specific protein kinases, making it a valuable tool in the study of cellular signaling pathways and disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitor 1 (hydrochloride) typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of chemical reactions such as condensation, cyclization, and coupling reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of protein kinase inhibitor 1 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Protein kinase inhibitor 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols). Conditions vary depending on the specific reaction but often involve solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Protein kinase inhibitor 1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in the investigation of cellular signaling pathways, particularly those involving HIPK2 and related kinases.
Medicine: Explored as a potential therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and as a reference compound in quality control and assay development.
Mechanism of Action
Protein kinase inhibitor 1 (hydrochloride) exerts its effects by selectively binding to the ATP-binding site of HIPK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, disrupting cellular signaling pathways involved in cell proliferation, apoptosis, and stress responses. The compound’s selectivity for HIPK2 over other kinases is attributed to its unique molecular structure, which allows for specific interactions with the active site of HIPK2.
Comparison with Similar Compounds
Protein kinase inhibitor 1 (hydrochloride) can be compared with other kinase inhibitors, such as:
Staurosporine: A broad-spectrum kinase inhibitor with high potency but low selectivity.
Imatinib: A selective inhibitor of BCR-ABL kinase, used in the treatment of chronic myeloid leukemia.
Gefitinib: An inhibitor of epidermal growth factor receptor (EGFR) kinase, used in the treatment of non-small cell lung cancer.
Uniqueness
The uniqueness of protein kinase inhibitor 1 (hydrochloride) lies in its high selectivity for HIPK2, making it a valuable tool for studying the specific roles of this kinase in cellular processes and disease mechanisms. Its ability to selectively inhibit HIPK2 without significantly affecting other kinases reduces the likelihood of off-target effects, enhancing its utility in both basic research and therapeutic development.
Properties
IUPAC Name |
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLSZGRUEDWPNC-XHIXCECLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


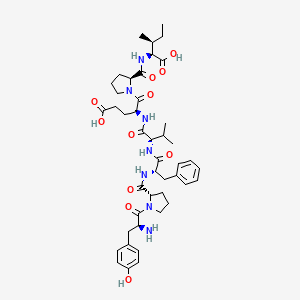
![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B8069485.png)
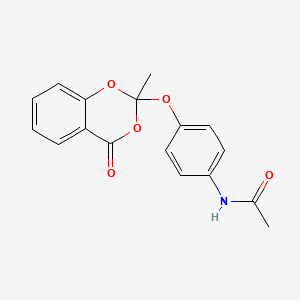
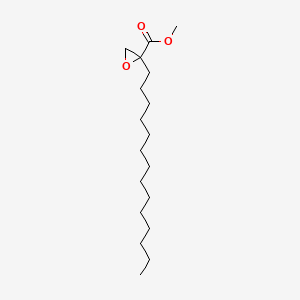
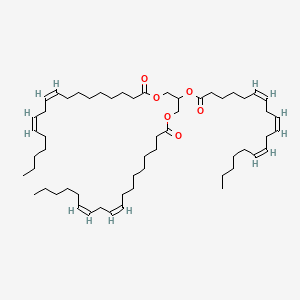

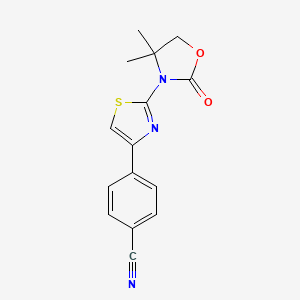
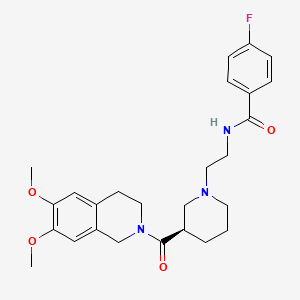
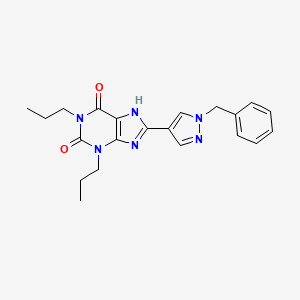
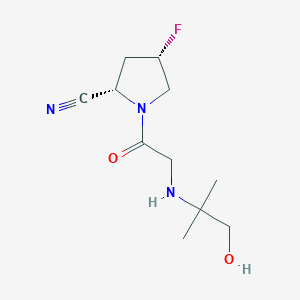
![6,7-dichloro-3,3-dimethyl-5,10-dihydroimidazo[2,1-b]quinazolin-2-one](/img/structure/B8069542.png)
![Methyl (2S)-3-methyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8069560.png)
